

N-Nitroso Duloxetine: An In-depth Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitroso Duloxetine*

Cat. No.: B6249033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine is a nitrosamine impurity of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the available toxicological data on **N-Nitroso Duloxetine**, including its genotoxicity, and provides context for other toxicological endpoints through read-across data from structurally related nitrosamines.

Executive Summary

N-Nitroso Duloxetine has been identified as a genotoxic and potentially carcinogenic compound. In vitro and in vivo studies have demonstrated its mutagenic potential, which is dependent on metabolic activation. Regulatory bodies have established acceptable intake (AI) limits for **N-Nitroso Duloxetine** in pharmaceutical products to mitigate the potential cancer risk to patients. This document summarizes the key toxicological findings, details relevant experimental methodologies, and presents available data in a structured format to support risk assessment and drug development activities.

Regulatory Context

Nitrosamine impurities are classified as a "cohort of concern" by international regulatory bodies due to their potential to be potent mutagens and carcinogens.[1] Regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) necessitates the control of these impurities in drug products to acceptable levels. The acceptable intake (AI) for **N-Nitroso Duloxetine** has been set at 100 ng/day.[2]

Physicochemical Properties

Property	Value	Source
Chemical Name	N-methyl-N-[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosamine	-
CAS Number	2680527-91-5	-
Molecular Formula	C18H18N2O2S	-
Molecular Weight	326.41 g/mol	-

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

Specific data on the acute, sub-chronic, and chronic toxicity of **N-Nitroso Duloxetine**, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not publicly available. In the absence of specific data, a read-across approach using data from other nitrosamines can provide an indication of potential toxicity.

Read-Across Data for Nitrosamines:

Endpoint	Compound	Species	Route	Value	Source
LD50	N-Nitrosodimethylamine (NDMA)	Rat	Oral	37 mg/kg	[3]
LD50	N-Nitrosodimethylamine (NDMA)	Rat	Inhalation (4h)	78 ppm	[4]
NOAEL (Sub-chronic)	N-Nitrosodimethylamine (NDMA)	Mink (male)	Oral	60 µ g/kg-day	[5]
NOAEL (Sub-chronic)	N-Nitrosodimethylamine (NDMA)	Mink (female)	Oral	80 µ g/kg-day	[5]

Genotoxicity and Mutagenicity

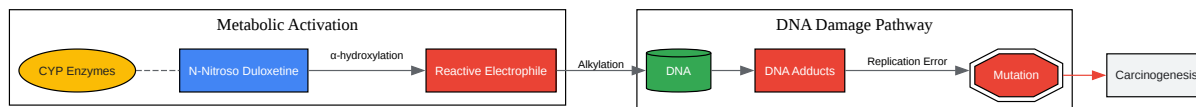
N-Nitroso Duloxetine has been demonstrated to be mutagenic in a battery of in vitro and in vivo genotoxicity assays. Its genotoxic effects are dependent on metabolic activation.

Summary of Genotoxicity Data for **N-Nitroso Duloxetine**:

Assay	System	Metabolic Activation	Result	Source
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With S9	Positive	[6] [7]
In Vitro Micronucleus Assay	Human TK6 cells	With S9	Positive	[8] [9]
In Vitro Micronucleus Assay	Human TK6 cells	Without S9	Negative	[8]
HepaRG Cell Assay (DNA Damage & Micronucleus)	2D and 3D human liver cells	Endogenous	Positive	[1] [5]
Transgenic Rodent (TGR) Assay	In vivo (rats)	In vivo	Positive	[6]

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The genotoxicity of **N-Nitroso Duloxetine**, like other N-nitrosamines, is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes.[\[10\]](#)[\[11\]](#)[\[12\]](#) The proposed primary pathway involves the enzymatic hydroxylation of the α -carbon atom adjacent to the N-nitroso group. This metabolic activation leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic species. These electrophiles can then covalently bind to DNA, forming DNA adducts.[\[4\]](#)[\[13\]](#) If not repaired, these DNA adducts can lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.



[Click to download full resolution via product page](#)

*Metabolic activation and DNA damage pathway of **N-Nitroso Duloxetine**.*

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for **N-Nitroso Duloxetine**. However, based on its positive genotoxicity profile and the known carcinogenic properties of many nitrosamines, it is considered a potential human carcinogen.[14] The carcinogenic potential of nitrosamines is often expressed as the TD50 value, the chronic dose rate that would cause tumors in 50% of the test animals.

Read-Across Carcinogenicity Data for Nitrosamines:

Compound	Species	TD50 (mg/kg/day)	Source
N-Nitrosodimethylamine (NDMA)	Rat	0.0959	[15]
N-Nitrosodiethylamine (NDEA)	Rat	0.036	[16]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)	Rat	0.4	[13]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **N-Nitroso Duloxetine** have not been identified in the public domain. General studies on nitrosamines suggest potential for

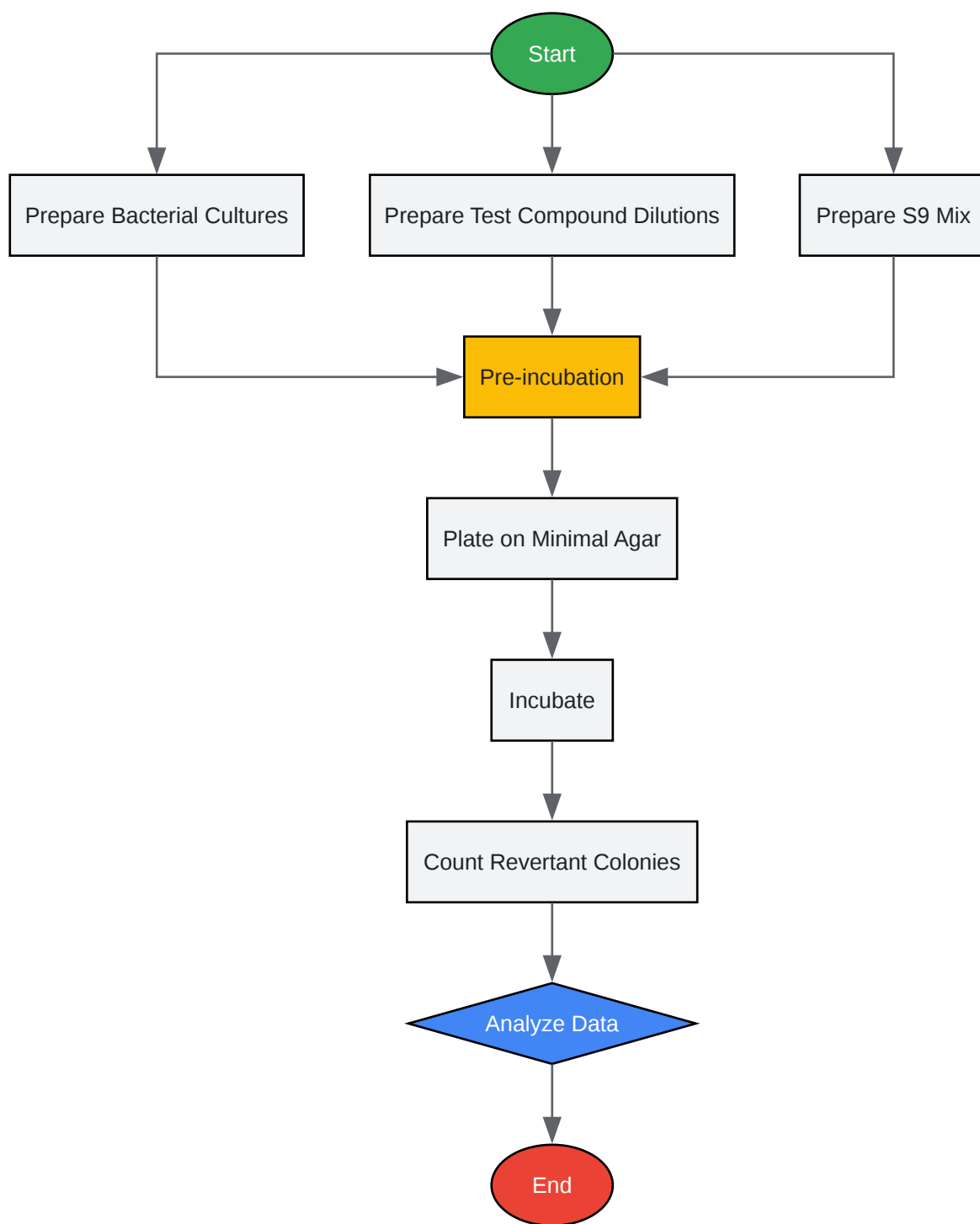
reproductive and developmental effects. For instance, some nitrosamines have been shown to inhibit testosterone synthesis and spermatogenesis in males and reduce ovarian function in females.[16][17][18][19] Developmental studies with N-Nitrosodimethylamine (NDMA) in animals have suggested the potential for fetal or neonatal mortality at high doses.[4]

Experimental Protocols

Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for nitrosamines is often performed using an "enhanced" protocol to improve sensitivity, as standard conditions may yield false-negative results.[20]

- **Test Strains:** A panel of bacterial strains, typically *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA), are used to detect different types of mutations.[20][21]
- **Metabolic Activation:** The assay is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rodents (rat or hamster) induced with CYP450 inducers. For nitrosamines, a higher concentration of S9 (e.g., 30%) is often recommended.[21][22]
- **Method:** The pre-incubation method is generally preferred over the plate incorporation method for nitrosamines. This involves incubating the test substance, bacterial culture, and S9 mix together before plating on minimal agar plates.[12]
- **Endpoint:** A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[22]



[Click to download full resolution via product page](#)

Workflow for the Enhanced Ames Test.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

- Cell Line: Human lymphoblastoid TK6 cells are a commonly used and recommended cell line.[\[17\]](#)[\[23\]](#)
- Treatment: Cells are exposed to various concentrations of the test substance with and without S9 metabolic activation.[\[17\]](#)
- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one cell division.[\[24\]](#)[\[25\]](#)
- Endpoint: The frequency of micronucleated cells is scored. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[\[17\]](#)

Transgenic Rodent (TGR) Mutation Assay

The TGR assay is an in vivo method to assess mutagenicity in various tissues of a living animal.

- Animal Model: Transgenic rodents (mice or rats) carrying a reporter gene (e.g., lacZ or cII) are used.[\[1\]](#)[\[8\]](#)[\[11\]](#)[\[26\]](#)[\[27\]](#)
- Dosing: Animals are typically treated with the test substance for 28 consecutive days.[\[1\]](#)[\[8\]](#)[\[11\]](#)[\[27\]](#)
- Tissue Collection: After a mutation manifestation period, various tissues are collected, and DNA is isolated.[\[26\]](#)
- Endpoint: The reporter gene is recovered from the genomic DNA and analyzed for mutations. The mutant frequency is calculated and compared between treated and control groups.[\[26\]](#)

Conclusion

The available data strongly indicate that **N-Nitroso Duloxetine** is a genotoxic compound that requires metabolic activation to exert its mutagenic effects. While specific data on other toxicological endpoints are limited, the overall profile of nitrosamines suggests that **N-Nitroso Duloxetine** should be considered a potential human carcinogen. The stringent control of this impurity in duloxetine drug products is therefore essential to ensure patient safety. Further

research to fill the existing data gaps, particularly regarding chronic toxicity and carcinogenicity, would allow for a more refined risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 2. [syncsci.com](https://www.syncsci.com) [[syncsci.com](https://www.syncsci.com)]
- 3. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 4. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Estimation of acceptable daily intake values based on modeling and in vivo mutagenicity of NDSRIs of fluoxetine, duloxetine and atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 9. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. [ema.europa.eu](https://www.ema.europa.eu) [[ema.europa.eu](https://www.ema.europa.eu)]
- 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 15. hoering.miljodirektoratet.no [hoering.miljodirektoratet.no]
- 16. lhasalimited.org [lhasalimited.org]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. Reproductive and developmental toxicology of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scantox.com [scantox.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. jrfglobal.com [jrfglobal.com]
- 23. insights.inotiv.com [insights.inotiv.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. oecd.org [oecd.org]
- To cite this document: BenchChem. [N-Nitroso Duloxetine: An In-depth Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6249033#toxicological-profile-of-n-nitroso-duloxetine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com